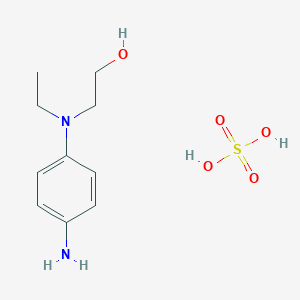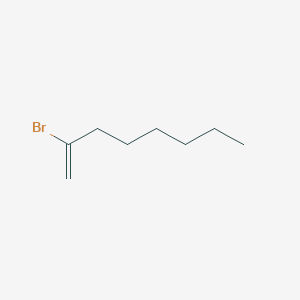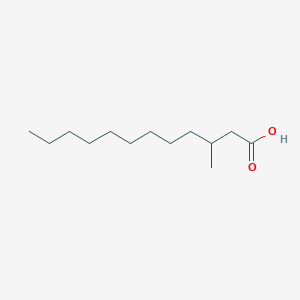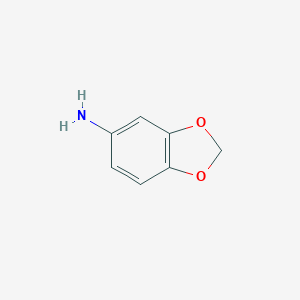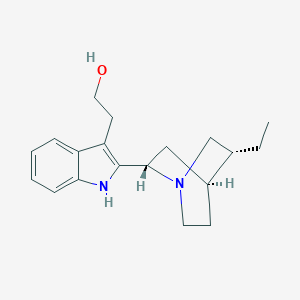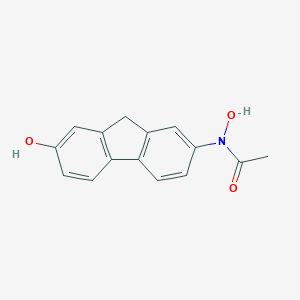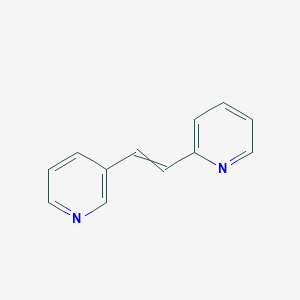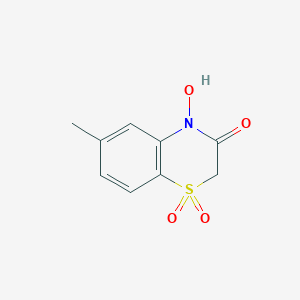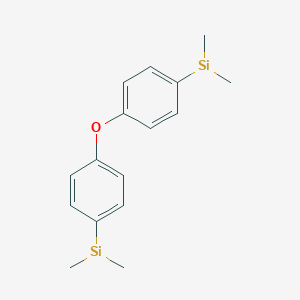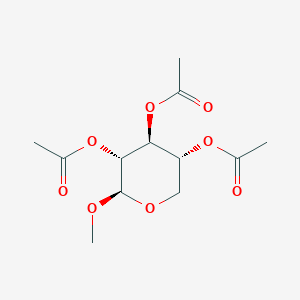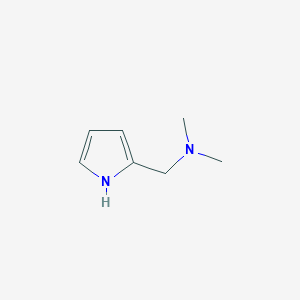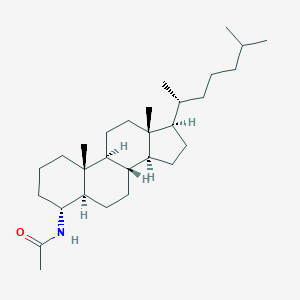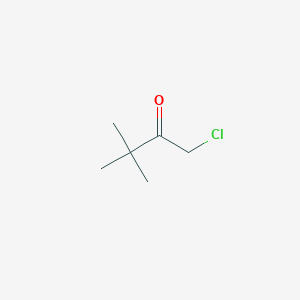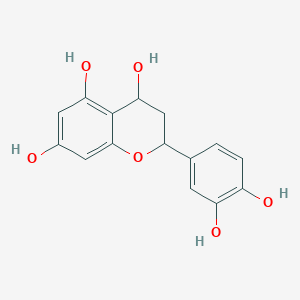
Luteoforol
Übersicht
Beschreibung
Luteoforol is a chemical compound belonging to the flavan-4-ol class of flavonoids. It is a 3-deoxyleucocyanidin and is known for its phytoalexin-like properties, which are induced in pome fruits by prohexadione-calcium . This compound has shown significant bactericidal and fungicidal activities, particularly against the fire blight pathogen Erwinia amylovora .
Wissenschaftliche Forschungsanwendungen
Luteoforol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of flavonoids and their derivatives.
Medicine: Research is ongoing to explore its potential antimicrobial properties and its use in developing new antibiotics.
Wirkmechanismus
Target of Action
Luteoforol primarily targets bacterial and fungal organisms, including different strains of Erwinia amylovora, the causal agent of fire blight . It acts as a non-specific biocidal agent, meaning it can inhibit a wide range of microorganisms .
Mode of Action
This compound interacts with its targets by destroying pathogen cells and inducing a hypersensitive-like reaction in the host plant tissue . This reaction is a form of programmed cell death that helps to limit the spread of the pathogen .
Biochemical Pathways
This compound is a product of the flavonoid metabolism pathway . It is induced in pome fruits by prohexadione-calcium, a growth regulator that interferes with flavonoid metabolism . The compound is an unstable and highly reactive precursor of luteoliflavan .
Pharmacokinetics
It is known that the compound is highly reactive and unstable , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
The action of this compound results in lowered incidence of diseases in pome fruit trees and other crop plants . It is highly active against different strains of Erwinia amylovora and all other bacterial and fungal organisms tested . It also exhibits phytotoxic effects in pear plantlets .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its induction in pome fruits is triggered by treatments with prohexadione-calcium . .
Biochemische Analyse
Biochemical Properties
Luteoforol is involved in the flavonoid metabolism and interacts with various enzymes and proteins . It is found to be highly active against different strains of Erwinia amylovora, the causal agent of fire blight, and all other bacterial and fungal organisms tested . The compound, this compound, is proposed to be released upon pathogen attack from its cellular compartment .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits further disease development by destroying pathogen cells as well as by inducing a hypersensitive-like reaction in the host plant tissue .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits the expression of iNOS induced by IL-1β by blocking the nuclear localization of the p65 subunit of NF-κB .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that prohexadione-calcium induces this compound as an active principle with non-specific biocidal properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a concentration of 70μg/mL, this compound exhibits more than 95% inhibitory activity against cyclooxygenase-1 (COX-1), with an IC50 of 3.2 μM .
Metabolic Pathways
This compound is involved in the flavonoid metabolic pathway. It interacts with enzymes such as flavanone 3-hydroxylase .
Transport and Distribution
It is proposed that this compound is released from its cellular compartment upon pathogen attack .
Subcellular Localization
Current studies suggest that it may be involved in inducing a hypersensitive-like reaction in the host plant tissue .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Luteoforol can be synthesized through the chemical reduction of flavanones. The synthesis involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction typically takes place in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods: In industrial settings, this compound is produced by inducing its formation in pome fruits using prohexadione-calcium . This compound interferes with flavonoid metabolism, leading to the accumulation of this compound in the plant tissues. The process involves treating the plants with prohexadione-calcium, which acts as a growth regulator and induces the production of this compound as a defense mechanism against pathogens .
Analyse Chemischer Reaktionen
Types of Reactions: Luteoforol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones and other oxidation products.
Reduction: It can be reduced to form dihydroflavonols.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydroflavonols.
Substitution Products: Acetylated and benzoylated derivatives.
Vergleich Mit ähnlichen Verbindungen
Luteoforol is unique among flavonoids due to its strong antimicrobial properties. Similar compounds include:
Leucocyanidin: Another 3-deoxyleucocyanidin with similar properties but less potent antimicrobial activity.
Catechin: A flavan-3-ol with antioxidant properties but lacking significant antimicrobial activity.
Epicatechin: Similar to catechin, it has antioxidant properties but limited antimicrobial effects.
This compound stands out due to its strong bactericidal and fungicidal activities, making it a valuable compound in plant defense and agricultural applications .
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,12-13,16-20H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYDWKPCKNCRDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928348 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,5,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13392-26-2, 24897-98-1 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,5,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Luteoforol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041310 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


